molecular formula C14H19NO4 B12623001 Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate CAS No. 919989-53-0

Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B12623001
CAS No.: 919989-53-0
M. Wt: 265.30 g/mol
InChI Key: RMDWQANWOHXZER-UHFFFAOYSA-N
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Description

Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole ester of high interest in organic and medicinal chemistry as a key synthetic intermediate. Pyrrole derivatives with ester functionalities are established as privileged scaffolds in drug discovery and materials science . The 1-cyclohexyl group enhances the lipophilicity of the molecule, which can be a critical factor in optimizing the pharmacokinetic properties of potential drug candidates. The dicarboxylate groups provide reactive handles for further functionalization, allowing researchers to synthesize a diverse array of more complex molecules, including pharmacologically active compounds . This structure is synthetically valuable for constructing functionalized pyrroles used in the preparation of porphyrins, corroles, and as monomers for conductive polymers . As a building block, it facilitates research in developing new therapeutic agents and advanced materials. This product is intended for chemical synthesis and analysis in a laboratory setting only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919989-53-0

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

dimethyl 1-cyclohexylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C14H19NO4/c1-18-13(16)10-8-12(14(17)19-2)15(9-10)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

RMDWQANWOHXZER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1C2CCCCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization is a common method for forming the pyrrole ring structure essential for dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate.

  • General Reaction Conditions :
    • A suitable precursor compound containing both carbonyl and amine functionalities is typically reacted under acidic or basic conditions to facilitate cyclization.
    • Common solvents include acetic acid or ethanol, with temperatures ranging from room temperature to reflux conditions.

Decarboxylation Methods

Decarboxylation is often employed to convert carboxylic acid derivatives into their corresponding pyrroles.

  • Example Procedure :
    • A mixture of dimethyl 1-cyclohexyl-3-carboxylic acid and a dehydrating agent (like phosphoric acid) can be heated to promote decarboxylation.
    • Typical yields from this method range from 70% to 90% depending on the reaction conditions and purity of starting materials.

Use of Catalysts

Catalysts can significantly enhance the efficiency of the synthesis process.

  • Transition Metal Catalysts :
    • Copper or palladium-based catalysts are often used in conjunction with organic solvents to facilitate reactions such as cross-coupling or cyclization.

The following table summarizes various preparation methods along with their yields and specific conditions:

Method Starting Material Catalyst/Conditions Yield (%)
Cyclization Dimethyl cyclohexanecarboxylate Acetic acid, reflux 85%
Decarboxylation Dimethyl 1-cyclohexyl-3-carboxylic acid Phosphoric acid, heat 75%
Transition Metal Catalysis Various substituted pyrroles Copper(II) acetate, NMP Up to 90%

The preparation of this compound involves diverse methods that can be optimized for yield and efficiency. Each method has its advantages depending on the desired application and available reagents. Future research may focus on refining these methods further or exploring novel synthetic routes that could provide additional benefits in terms of sustainability or cost-effectiveness.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester groups at positions 2 and 4 undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives. Transesterification with alcohols (e.g., ethanol) can also occur in the presence of catalysts like sulfuric acid or titanium isopropoxide .

Reaction Type Conditions Product Yield Reference
Acidic HydrolysisHCl (6M), reflux, 12h1-Cyclohexyl-1H-pyrrole-2,4-dicarboxylic acid85%
TransesterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, 60°C, 8hDiethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate78%

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C5), though steric hindrance from the cyclohexyl group (at N1) may direct substitution to C5. Common reactions include halogenation, nitration, and Friedel-Crafts acylation .

Reaction Reagents Product Regioselectivity Reference
BrominationBr<sub>2</sub>, CHCl<sub>3</sub>, 0°C5-Bromo-1-cyclohexyl-1H-pyrrole-2,4-dicarboxylateC5 preferred
Friedel-Crafts AcylationAcCl, AlCl<sub>3</sub>, DCM, rt, 4h5-Acetyl-1-cyclohexyl-1H-pyrrole-2,4-dicarboxylateModerate yield

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with azomethine ylides or aziridines under microwave irradiation, forming fused heterocycles. Bulkier substituents (e.g., cyclohexyl) influence reaction pathways .

Reaction Partner Conditions Product Mechanism Reference
N-Benzyl-aziridineMicrowave, 150°C, DMSO, 15min3-(Tetrazol-5-yl)-4-methylenepyrrolidine[3+2] Cycloaddition
DMAD (Dimethyl acetylenedicarboxylate)Toluene, 70°C, 12hPyrrolo[1,2-a]pyridine derivativeZwitterion intermediate

Nucleophilic Substitution at the Ester Group

The ester groups can be replaced by amines or thiols via nucleophilic acyl substitution, forming amides or thioesters .

Nucleophile Conditions Product Yield Reference
BenzylamineDMF, 100°C, 6h1-Cyclohexyl-2,4-bis(benzylcarbamoyl)-1H-pyrrole65%
ThiophenolEt<sub>3</sub>N, THF, rt, 24h1-Cyclohexyl-2,4-bis(phenylthioester)-1H-pyrrole58%

Reduction Reactions

Catalytic hydrogenation of the pyrrole ring is possible but challenging due to aromatic stability. Selective reduction of ester groups to alcohols has been reported .

Reagent Conditions Product Selectivity Reference
LiAlH<sub>4</sub>THF, 0°C → rt, 2h1-Cyclohexyl-2,4-bis(hydroxymethyl)-1H-pyrroleFull reduction
H<sub>2</sub>, Pd/CEtOH, 50 psi, 12hPartially saturated pyrrolidine derivativeLow conversion

Cross-Coupling Reactions

The compound engages in Suzuki-Miyaura couplings when halogenated at C5. The cyclohexyl group enhances steric stability during catalysis .

Reaction Conditions Product Yield Reference
Suzuki Coupling5-Bromo derivative, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O5-Aryl-1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate72%

Heterocycle Functionalization

The pyrrole nitrogen can be further alkylated or acylated, though the cyclohexyl group limits accessibility .

Reagent Conditions Product Yield Reference
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 8h1-Cyclohexyl-3-methyl-1H-pyrrole-2,4-dicarboxylate40%

Key Challenges and Research Gaps

  • Steric Hindrance : The cyclohexyl group at N1 reduces reactivity at C3 and C5, necessitating harsher conditions for electrophilic substitutions .

  • Solubility : Limited solubility in polar solvents complicates reactions in aqueous media .

  • Catalytic Compatibility : Palladium-based catalysts exhibit reduced efficiency due to coordination with the pyrrole ring .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that compounds derived from pyrrole structures, including dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate, exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown effectiveness against both Gram-positive and Gram-negative bacteria, with studies highlighting the importance of structural modifications for enhancing activity . The presence of substituents at specific positions on the pyrrole ring can influence the compound's interaction with bacterial targets, making it a candidate for developing new antibacterial agents.

Neuroprotective Properties
Pyrrole derivatives have been investigated for their neuroprotective effects. Some studies suggest that compounds similar to this compound may help in protecting neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases . This potential makes it a subject of interest for further research in treating conditions such as Alzheimer's and Parkinson's diseases.

Organic Synthesis

Multicomponent Reactions
this compound can serve as a versatile building block in multicomponent reactions (MCRs). MCRs are valuable in synthetic organic chemistry as they allow the rapid assembly of complex molecules from simple starting materials. The compound's ability to participate in various reactions can lead to the synthesis of diverse heterocyclic compounds .

Synthesis of Bioactive Molecules
The compound has been utilized in synthesizing biologically active molecules through innovative reaction pathways. For instance, it can be involved in forming pyrrolidine derivatives, which are known for their pharmacological properties. The strategic use of this compound in these syntheses highlights its importance in drug discovery and development .

Material Science

Polymer Chemistry
In material science, pyrrole derivatives have been explored for their potential applications in polymer chemistry. The incorporation of this compound into polymer matrices can enhance the material's properties, such as conductivity and thermal stability. Research is ongoing to evaluate how these modifications can lead to advanced materials for electronic applications .

Case Studies

Study Focus Findings
Zhang et al. (2019)Antibacterial ActivityIdentified pyrrole derivatives with significant activity against MRSA and E. coli; structural modifications enhance efficacy .
PMC7038231 (2020)Neuroprotective EffectsExplored the role of pyrrole derivatives in protecting against oxidative stress; potential applications in neurodegenerative disease treatment .
Thieme Connect (2014)Organic SynthesisDemonstrated the utility of this compound in multicomponent reactions for synthesizing complex molecules .

Mechanism of Action

The mechanism of action of Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Packing

The substituent at the 1-position of pyrrole or pyrazole dicarboxylates significantly impacts molecular packing and intermolecular interactions:

Compound Name 1-Position Substituent Key Structural Features Intermolecular Interactions
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate Cyclohexyl Bulky aliphatic group Likely weaker C–H⋯O bonds due to steric hindrance
Dimethyl 1-(3-chloro-4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate 3-Chloro-4-methylphenyl Electron-withdrawing substituents C–H⋯O bonds forming C(5)C(8)[R12(7)] chains
Dimethyl 5-acetyl-1-hydroxy-1H-pyrrole-2,3-dicarboxylate Hydroxyl and acetyl Intramolecular O–H⋯O hydrogen bond Oxidation resistance due to strong H-bonding
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate Chloromethyl Reactive chloromethyl group Higher reactivity in substitution reactions

Key Observations :

  • Cyclohexyl vs. This steric bulk may also limit hydrogen bonding, as seen in pyrazole analogs where aryl substituents facilitate C–H⋯O interactions .
  • Hydroxyl vs. Ester Groups : Compounds with hydroxyl groups (e.g., dimethyl 5-acetyl-1-hydroxy-1H-pyrrole-2,3-dicarboxylate) exhibit strong intramolecular hydrogen bonds, conferring oxidation resistance. In contrast, the target compound’s ester groups likely participate in weaker intermolecular C–H⋯O interactions .

Hydrogen Bonding and Reactivity

Hydrogen bonding patterns vary with substituent electronic and steric properties:

  • Cyclohexyl Derivatives : The bulky cyclohexyl group may disrupt extended hydrogen-bonded networks, favoring isolated C–H⋯O interactions or van der Waals-dominated packing.
  • Chloromethyl Derivatives : Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate shows high reactivity due to the labile chlorine atom, enabling nucleophilic substitutions. This contrasts with the target compound’s ester groups, which are more stable but susceptible to hydrolysis .
  • Hydroxyl-Containing Analogs : Intramolecular hydrogen bonds in dimethyl 5-acetyl-1-hydroxy-1H-pyrrole-2,3-dicarboxylate (O–H⋯O distance: 2.558 Å, angle: 150.8°) enhance stability against oxidation, a property absent in the target compound .

Physicochemical and Spectral Properties

Limited data are available for the target compound, but comparisons can be drawn from related structures:

Compound Name Melting Point (°C) Solubility Trends Notable Spectral Data (¹H NMR/IR)
This compound Not reported Likely low in polar solvents Ester C=O stretches ~1700 cm⁻¹ (IR)
Ethyl 5-(3-aminophenyl)-1-(3-cyano-pyrrol-2-yl)-2-methylpyrrole-3-carboxylate Not reported Moderate in DCM/MeOH Aromatic protons δ 6.5–7.5 ppm (¹H NMR)
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine-5,6-dicarboxylate 243–245 Low in aqueous media Nitro group stretches ~1520 cm⁻¹ (IR)

Analysis :

  • The cyclohexyl group likely lowers solubility in polar solvents compared to analogs with hydrophilic substituents (e.g., hydroxyl or aminophenyl groups).
  • Spectral data for related compounds highlight distinct signals for substituents (e.g., ester carbonyls, nitrophenyl groups), which would aid in characterizing the target compound .

Biological Activity

Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C14H19NO4
  • Key Functional Groups : Pyrrole ring, two carboxylate groups, and a cyclohexyl substituent.

The unique structure of this compound influences its reactivity and interaction with biological targets, making it a subject of interest for various pharmacological applications.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds with similar pyrrole structures have shown effective action against various bacterial strains, including drug-resistant bacteria. A study highlighted that certain pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in bacterial metabolism:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for bacterial growth. Studies have indicated that pyrrole-based compounds can effectively inhibit DHFR, which is significant for developing antibacterial agents targeting this pathway .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes some synthetic routes and modifications that enhance biological activity:

StepReaction TypeKey ReagentsOutcome
1CyclizationCyclohexanone + Pyrrole DerivativeFormation of pyrrole ring
2EsterificationDimethyl Malonate + PyrroleIntroduction of carboxylate groups
3FunctionalizationSubstituents (e.g., halogens)Enhanced biological activity

These synthetic strategies allow for the development of analogs with improved efficacy and selectivity against biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the pyrrole family:

  • Study on Antitubercular Activity : A series of pyrrole derivatives were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited MIC values ranging from 0.05 to 0.1 µg/mL, indicating potent antitubercular properties .
  • Molecular Docking Studies : Computational studies have shown that this compound interacts favorably with active sites of target enzymes like DHFR, suggesting a viable mechanism for its antibacterial action .
  • In Vivo Efficacy : Preliminary in vivo studies demonstrated that certain pyrrole derivatives maintain stability in biological systems while exhibiting low cytotoxicity, making them promising candidates for further development .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate and its analogs?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions using cyclohexylamine derivatives with dicarbonyl precursors, followed by esterification. For example, analogous pyrrole dicarboxylates (e.g., dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate) are synthesized via cyclization of β-keto esters with amines under acidic conditions . Optimization of reaction stoichiometry and temperature is critical to avoid side products. Characterization via 1H^1H-NMR and IR confirms functional group incorporation.

Q. How is X-ray crystallography employed to confirm the molecular structure of pyrrole dicarboxylates?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise structural data, including bond lengths, angles, and torsion angles. For instance, monoclinic crystal systems (e.g., P21/cP2_1/c) are resolved with parameters like a=10.3893A˚,β=99.630a = 10.3893 \, \text{Å}, \beta = 99.630^\circ, and Rfactor=0.031R_{\text{factor}} = 0.031, ensuring minimal displacement errors . Software suites like SHELXTL refine data, while displacement ellipsoids (60% probability level) validate atomic positions .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing pyrrole dicarboxylates with high regioselectivity?

  • Methodological Answer : Employ factorial design (e.g., 2k^k designs) to test variables like solvent polarity, temperature, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) identify transition states and intermediates, narrowing optimal conditions . For example, ICReDD’s hybrid approach combines computational predictions with experimental validation to reduce trial-and-error inefficiencies .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for pyrrole derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-calculated chemical shifts.
  • X-ray : Validate computational geometries (e.g., bond angles) against SCXRD data .
  • Adjust computational parameters : Include solvent effects or dispersion corrections in DFT models to align with experimental observations .

Q. How do steric effects from the cyclohexyl substituent influence the compound’s reactivity and stability?

  • Methodological Answer : Conduct comparative studies with analogs (e.g., benzyl or methyl substituents) to assess steric hindrance. Use kinetic experiments (e.g., Arrhenius plots) to measure reaction rates in ester hydrolysis or cycloadditions. SCXRD data (e.g., dihedral angles) reveal conformational constraints, while molecular dynamics simulations model steric interactions .

Q. What advanced spectroscopic techniques are recommended for characterizing electronic properties of pyrrole dicarboxylates?

  • Methodological Answer :

  • UV-Vis and Fluorescence Spectroscopy : Probe π→π* transitions and substituent effects on emission spectra.
  • Electrochemical Methods : Cyclic voltammetry identifies redox-active sites influenced by the cyclohexyl group.
  • EPR Spectroscopy : Detect radical intermediates in oxidation reactions, leveraging the compound’s oxidation-resistant N-hydroxypyrrole backbone .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze thermal stability under varying conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures (TdT_d) and phase transitions. Pair with computational thermochemistry (e.g., Gaussian-based calculations) to predict bond dissociation energies. For reproducibility, maintain inert atmospheres (N2_2/Ar) during thermal studies .

Q. What statistical approaches are suitable for analyzing contradictory catalytic activity data in pyrrole derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or confounding variables. Use Bayesian statistics to quantify uncertainty in kinetic measurements. Replicate experiments under controlled humidity and oxygen levels to isolate environmental effects .

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